1-Iodo-2-(2-methoxyethoxy)ethane
Overview
Description
1-Iodo-2-(2-methoxyethoxy)ethane is an organic compound with the molecular formula C5H11IO2. It is a colorless liquid at room temperature and has a unique chemical structure that makes it useful in various scientific and industrial applications .
Mechanism of Action
Target of Action
1-Iodo-2-(2-methoxyethoxy)ethane is an organic compound
Mode of Action
It’s important to note that the interaction of a compound with its targets can lead to various changes, including alterations in cellular processes or functions .
Biochemical Pathways
The compound’s effects on biochemical pathways would depend on its specific targets and mode of action .
Pharmacokinetics
These properties significantly impact a compound’s bioavailability .
Result of Action
These effects would depend on the compound’s specific targets, mode of action, and the biochemical pathways it affects .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can influence a compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodo-2-(2-methoxyethoxy)ethane can be synthesized through organic synthesis methods. One common route involves the reaction of 2-(2-methoxyethoxy)ethanol with iodine and a suitable base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:
2-(2-methoxyethoxy)ethanol+I2+K2CO3→this compound+KI+H2O
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2-(2-methoxyethoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to form 2-(2-methoxyethoxy)ethanol.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: 2-(2-methoxyethoxy)ethanol, 2-(2-methoxyethoxy)ethyl cyanide.
Reduction: 2-(2-methoxyethoxy)ethanol.
Oxidation: Corresponding aldehydes or carboxylic acids
Scientific Research Applications
1-Iodo-2-(2-methoxyethoxy)ethane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a labeling reagent in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-methoxyethane: Similar structure but lacks the additional ethoxy group.
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with a bromine atom instead of iodine.
1-Azido-2-(2-methoxyethoxy)ethane: Similar structure but with an azido group instead of iodine.
Uniqueness
1-Iodo-2-(2-methoxyethoxy)ethane is unique due to its specific combination of iodine and ethoxy groups, which provides distinct reactivity and solubility properties. This makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-(2-iodoethoxy)-2-methoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11IO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXAGOKSVZAZAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
134141-55-2 | |
Record name | Polyethylene glycol iodoethyl methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134141-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00577005 | |
Record name | 1-Iodo-2-(2-methoxyethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104539-21-1 | |
Record name | 1-Iodo-2-(2-methoxyethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodo-2-(2-methoxyethoxy)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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